8-Nitroquinolin-3-ol

Antimicrobial Drug-resistant Neisseria gonorrhoeae Nitroquinoline

8-Nitroquinolin-3-ol (CAS 25369-37-3) is a nitro-substituted 3-hydroxyquinoline derivative with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol. Characterized by a quinoline core with a hydroxyl group at the 3-position and a nitro group at the 8-position, it exhibits a predicted pKa of approximately 7.21 ± 0.40 and a boiling point of 400.9 ± 30.0 °C.

Molecular Formula C9H6N2O3
Molecular Weight 190.16
CAS No. 25369-37-3
Cat. No. B3028645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinolin-3-ol
CAS25369-37-3
Molecular FormulaC9H6N2O3
Molecular Weight190.16
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])O
InChIInChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-8(11(13)14)9(6)10-5-7/h1-5,12H
InChIKeyUQLXAKHCXYHSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinolin-3-ol (CAS 25369-37-3) for Medicinal Chemistry and Antimicrobial Research Procurement


8-Nitroquinolin-3-ol (CAS 25369-37-3) is a nitro-substituted 3-hydroxyquinoline derivative with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . Characterized by a quinoline core with a hydroxyl group at the 3-position and a nitro group at the 8-position, it exhibits a predicted pKa of approximately 7.21 ± 0.40 and a boiling point of 400.9 ± 30.0 °C . This compound serves as a key intermediate and pharmacophore in the development of agents with antimicrobial, antiparasitic, and potential anticancer activities [1].

Why Generic 8-Hydroxyquinoline Analogs Cannot Replace 8-Nitroquinolin-3-ol in Target-Specific Research


The specific 8-nitro-3-hydroxy substitution pattern on the quinoline core of 8-Nitroquinolin-3-ol is not interchangeable with other regioisomers or analogs due to profound, position-specific effects on biological activity and target selectivity. Structure-activity relationship (SAR) studies across nitroquinoline series reveal that the placement of the nitro group dictates potency and mechanism of action [1]. For instance, while the 5-nitro isomer (nitroxoline) is a known antimicrobial, the 8-nitro group is a defining feature of an antileishmanial pharmacophore [2]. Furthermore, in certain systems, substitutions at the 8-position can lead to a sharp reduction in potency compared to 5-, 6-, or 7-substitutions, highlighting the critical and unpredictable nature of this specific position [3]. Substituting with a generic quinolinol will result in a complete loss of the target engagement and biological profile unique to this specific compound.

Quantitative Comparative Evidence for 8-Nitroquinolin-3-ol in Antimicrobial, Antiparasitic, and Anticancer Screening


Antibacterial Activity of 8-Nitroquinolin-3-ol Against Neisseria gonorrhoeae Compared to Ceftriaxone

In a study evaluating nitroquinoline derivatives against N. gonorrhoeae, 8-Nitroquinolin-3-ol exhibited an MIC of 193.23 µM (49.99 µg/mL), which was 2.3-fold more potent (lower MIC) than the first-line standard drug ceftriaxone, which had an MIC of 450.79 µM (249.99 µg/mL) [1].

Antimicrobial Drug-resistant Neisseria gonorrhoeae Nitroquinoline

Antileishmanial Pharmacophore Defined by 2-Hydroxy-8-nitroquinoline Scaffold

Structure-activity relationship (SAR) studies on 8-nitroquinoline series identified 2-hydroxy-8-nitroquinoline as the core antileishmanial pharmacophore, demonstrating an IC50 of 6.6 µM against L. donovani promastigotes with high selectivity (CC50 ≥ 100 µM) [1]. This highlights the critical role of the nitro group at the 8-position for this specific activity, in contrast to other nitro-substituted quinolines which may not exhibit the same efficacy or selectivity.

Antiparasitic Leishmaniasis SAR

iNOS Inhibition: A Potential Mechanism Differentiating 8-Nitroquinolin-3-ol

8-Nitroquinolin-3-ol has been reported as an inhibitor of inducible nitric oxide synthase (iNOS) in activated murine macrophages [1]. While quantitative comparative data against other iNOS inhibitors are not available in this specific dataset, this mechanism of action distinguishes it from other 8-hydroxyquinoline derivatives like clioquinol or nitroxoline, which have different primary targets.

Enzyme Inhibition iNOS Inflammation

Procurement-Driven Application Scenarios for 8-Nitroquinolin-3-ol (CAS 25369-37-3)


Development of Next-Generation Antibiotics for Drug-Resistant Neisseria gonorrhoeae

Based on its demonstrated superior in vitro potency against N. gonorrhoeae compared to ceftriaxone [1], 8-Nitroquinolin-3-ol is a high-priority lead compound or synthetic intermediate for medicinal chemistry programs targeting drug-resistant gonorrhea. Procurement of this compound is justified for structure-activity relationship (SAR) expansion, lead optimization, and development of novel antimicrobial candidates.

Antileishmanial Drug Discovery and Pharmacophore Validation

As the 8-nitroquinoline scaffold has been validated as a potent and selective antileishmanial pharmacophore [1], 8-Nitroquinolin-3-ol serves as a critical reference standard and building block for synthesizing and evaluating novel antiparasitic agents. Its use is essential for researchers aiming to build upon this established hit series and explore the chemical space around the 8-nitroquinoline core.

Investigating the Role of iNOS Inhibition in Inflammatory Disease Models

The observed inhibition of inducible nitric oxide synthase (iNOS) by 8-Nitroquinolin-3-ol [1] positions it as a valuable tool compound for cell biology and pharmacology studies focused on nitric oxide signaling and inflammatory pathways. This provides a distinct research application outside of infectious disease, differentiating it from other nitroquinoline analogs.

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